molecular formula C20H23N3 B6086905 N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine

N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine

Cat. No.: B6086905
M. Wt: 305.4 g/mol
InChI Key: WPFZBCGQLLRFSZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine is a complex organic compound that features a cyclopropylmethyl group, a naphthalene ring, and a pyrazole ring

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-14(21-12-16-10-11-16)19-13-22-23(15(19)2)20-9-5-7-17-6-3-4-8-18(17)20/h3-9,13-14,16,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFZBCGQLLRFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Attachment of the naphthalene ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, followed by reduction.

    Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base to facilitate nucleophilic substitution.

    Final assembly: The ethanamine group is introduced through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Cyclopropylmethyl bromide with a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or pyrazole rings.

    Reduction: Reduced forms of the naphthalene or pyrazole rings.

    Substitution: Substituted derivatives at the cyclopropylmethyl group.

Scientific Research Applications

N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-1-(naphthalen-1-ylpyrazol-4-yl)ethanamine: Lacks the methyl group on the naphthalene ring.

    N-(cyclopropylmethyl)-1-(5-methylpyrazol-4-yl)ethanamine: Lacks the naphthalene ring.

Uniqueness

N-(cyclopropylmethyl)-1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanamine is unique due to the presence of both the naphthalene and pyrazole rings, as well as the cyclopropylmethyl group

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